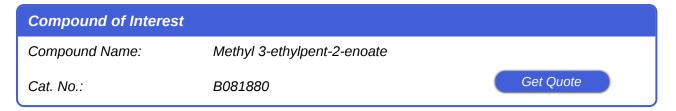


A Technical Guide to Substituted Pentenoates: Synthesis, Biological Activity, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pentenoates represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These α,β -unsaturated carbonyl compounds serve as valuable scaffolds in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of substituted pentenoates, focusing on their synthesis, with an emphasis on the Knoevenagel condensation, and their diverse biological applications, including anticancer, antifungal, and antimicrobial properties. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.

Synthesis of Substituted Pentenoates

The primary synthetic route to substituted pentenoates is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This method is highly efficient for the formation of carbon-carbon double bonds.



General Experimental Protocol: Knoevenagel Condensation

A variety of catalysts and reaction conditions have been employed for the Knoevenagel condensation to synthesize substituted pentenoates, often involving the reaction of an aldehyde with an active methylene compound like ethyl cyanoacetate.[2][3][4]

Materials:

- Aldehyde (e.g., substituted benzaldehyde) (10 mmol)
- Ethyl cyanoacetate (12 mmol)
- Catalyst (e.g., DABCO, piperidine, DBU) (20 mmol)
- Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

- To a stirred mixture of the aldehyde and ethyl cyanoacetate in the chosen solvent (or solvent-free), the catalyst is added at room temperature.[2]
- The reaction progress is monitored by thin-layer chromatography (TLC) until the aldehyde is consumed. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst used.[1][2]
- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether.[2]
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2]
- The crude product can be further purified by recrystallization or column chromatography.

Biological Activities of Substituted Pentenoates

Substituted pentenoates have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery.



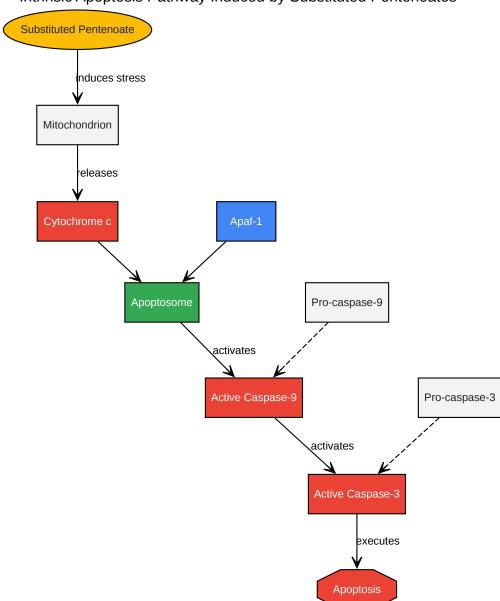
Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of substituted pentenoates and related pentanoic acid derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5]

Mechanism of Action: Induction of Apoptosis

The anticancer effect of some pentenoate derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Active caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6][7][8][9]





Intrinsic Apoptosis Pathway Induced by Substituted Pentenoates

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Caption: Intrinsic apoptosis pathway initiated by substituted pentenoates.

Quantitative Anticancer Activity Data



The following table summarizes the in vitro anticancer activity (IC50 values) of a series of cyanoacrylate derivatives against various human cancer cell lines.

Compound	Substituent (R)	A549 (Lung) IC50 (μM)	HT-29 (Colon) IC50 (μΜ)	HepG2 (Liver) IC50 (μM)
3a	Н	18.23	25.12	30.15
3b	4-OCH3	15.67	22.45	28.78
3c	4-CH3	17.11	24.33	29.54
3d	4-F	14.54	20.18	25.65
3e	4-CI	12.87	18.98	23.43
3f	4-Br	11.56	17.65	21.87
3g	4-NO2	9.87	15.43	19.89
3h	2-Cl	13.45	19.56	24.12
3i	2,4-diCl	10.23	16.78	20.54
3j	3,4-diCl	10.89	17.12	21.09
3k	3,4,5-triOCH3	16.23	23.11	27.89
31	2-Thienyl	19.01	26.34	31.23

Data extracted

from a study on

cyanoacrylate

derivatives.[5]

Antimicrobial Activity

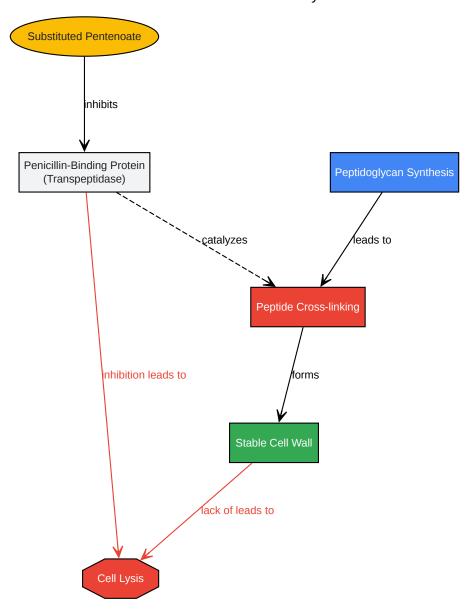
Substituted pentenoates have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis



A key target for antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity. The cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). Some substituted pentenoates may act as inhibitors of these enzymes, preventing the formation of a stable cell wall and leading to bacterial cell lysis.[10][11][12][13][14][15]

Inhibition of Bacterial Cell Wall Synthesis





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Caption: Mechanism of action of substituted pentenoates as inhibitors of bacterial cell wall synthesis.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids against various bacterial strains.

Compound	Substituent (R)	S. aureus RN 4220 MIC (µg/mL)	S. aureus KCTC 503 MIC (µg/mL)	MRSA 512 MIC (µg/mL)	QRSA 211 MIC (µg/mL)
4a	Н	2	4	4	4
4b	4-F	2	4	4	4
4c	4-Cl	2	4	2	2
4d	4-Br	2	4	2	2
4e	4-CH3	2	4	2	2
4f	4-OCH3	2	4	2	2
4g	3,4-diCl	2	4	4	4
4h	3,4,5-triOCH3	4	4	8	8

Data

extracted

from a study

on

substituted

pentanoic

acids.[3]

The antifungal activity of various substituted amiloride and hexamethylene amiloride (HMA) analogs against Cryptococcus neoformans is summarized below, with MIC and MFC values



provided.

Compound	MIC (μg/mL)	MFC (μg/mL)		
Amiloride	>64	>64		
HMA	32	64		
Analog 9	16	16		

Data extracted from a study on amiloride analogs.[16]

Experimental Protocols for Biological Assays Determination of In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

- Cancer cells are seeded in 96-well plates and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
- After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]



Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

- A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.
- Each well is inoculated with a standardized suspension of the test microorganism.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion

Substituted pentenoates are a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and antifungal activities. The Knoevenagel condensation provides a robust and versatile method for their synthesis, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The data presented in this guide, including detailed experimental protocols and quantitative biological activity, underscore the importance of this chemical scaffold in drug discovery. Further investigation into the specific molecular targets and signaling pathways modulated by substituted pentenoates will be crucial for the rational design of more potent and selective therapeutic agents. The visualization of these pathways, as depicted in the provided diagrams, offers a framework for understanding their mechanisms of action and for guiding future research endeavors.

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